molecular formula C8H17N3O B1468167 2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide CAS No. 1247084-60-1

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide

Cat. No.: B1468167
CAS No.: 1247084-60-1
M. Wt: 171.24 g/mol
InChI Key: SJRFFRRGVYOMGA-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets

Biochemical Analysis

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as pyrrolidine-2-one and pyrrolidinone derivatives, which are involved in various biological activities like antimicrobial, anti-inflammatory, and anticancer activities . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with pyrrolidine derivatives can lead to changes in cellular activities, including antimicrobial and anticancer effects . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with pyrrolidine derivatives can lead to the inhibition or activation of specific enzymes, which in turn affects various biochemical pathways . These interactions are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s biological activity can be affected by its stability and degradation over time . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses exhibiting beneficial effects and high doses potentially causing toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its safe use in research and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with pyrrolidine derivatives can affect the metabolism of other biomolecules, leading to changes in metabolic pathways . Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . Understanding the transport and distribution of the compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells can affect its activity and function, influencing various cellular processes . Understanding the subcellular localization of the compound is essential for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide typically involves the reaction of 3-aminopyrrolidine with N-ethylacetamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine group of 3-aminopyrrolidine and the carboxyl group of N-ethylacetamide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amine group in the pyrrolidine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine to neutralize the generated acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylacetamide derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: A lactam derivative with similar biological activity but different structural features.

    Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and applications.

    Prolinol: A hydroxylated pyrrolidine with unique stereochemistry and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amine and amide functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)6-11-4-3-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRFFRRGVYOMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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